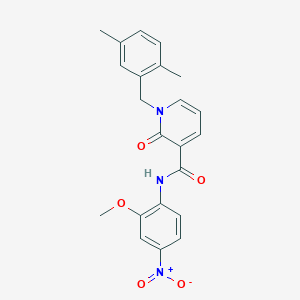

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2,5-dimethylbenzyl group and a 2-methoxy-4-nitrophenyl carboxamide moiety. Structural determination of such compounds often relies on crystallographic tools like the SHELX system (), which enables precise refinement of molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-14-6-7-15(2)16(11-14)13-24-10-4-5-18(22(24)27)21(26)23-19-9-8-17(25(28)29)12-20(19)30-3/h4-12H,13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMSJYMYUTBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20N4O4

- Molecular Weight : 368.39 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. In particular, related compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar dihydropyridine derivatives significantly reduced viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with nitro and methoxy groups have been associated with enhanced antibacterial effects. Research has indicated that these groups can interact with bacterial enzymes or disrupt cellular processes, leading to bactericidal effects against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : It may act on various receptors in the body, influencing pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : The presence of nitro groups can lead to increased oxidative stress in target cells, promoting cell death in cancerous cells.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of dihydropyridine derivatives including the target compound showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values suggesting significant potency in inhibiting tumor growth .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results highlighted a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally related derivatives highlights key differences in substituent effects, solubility, and hypothetical biological activity.

Table 1: Structural and Functional Comparison Framework

| Parameter | 1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Analog 1: 1-(4-chlorobenzyl)-N-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Analog 2: 1-(3,5-dimethylbenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

|---|---|---|---|

| Molecular Weight | Hypothetical: ~395 g/mol | ~385 g/mol | ~350 g/mol |

| Key Substituents | 2,5-dimethylbenzyl; 2-methoxy-4-nitrophenyl | 4-chlorobenzyl; 3-nitrobenzyl | 3,5-dimethylbenzyl; 4-methoxyphenyl |

| Polarity | High (nitro and methoxy groups) | Moderate (nitro and chloro groups) | Low (methoxy group) |

| Theoretical Solubility | Low in water; moderate in DMSO | Low in water; high in DMSO | Moderate in water; high in ethanol |

| Hypothetical Target | Kinase inhibition (nitro group enhances electrophilic interactions) | Protease inhibition (chloro group for hydrophobic binding) | GPCR modulation (methoxy group for hydrogen bonding) |

Key Findings:

Solubility Trends : The nitro group in the target compound likely reduces aqueous solubility relative to Analog 2, which lacks nitro substituents.

SHELX in Structural Analysis : Crystallographic data refined via SHELXL () would be critical to validate bond angles and torsional strain differences between analogs, particularly in the dihydropyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.